4-Azidobutanol 1-Acetate
Description
Significance of Azide (B81097) Functionality in Organic Synthesis
The azide functional group (-N₃) holds a unique and powerful position in the field of organic synthesis. nottingham.ac.uk Organic azides are high-energy, versatile intermediates that can be used in a wide array of chemical reactions. wiley.com They serve as precursors to amines, a fundamental group in countless biologically active molecules and materials. wikipedia.org The reduction of an azide to an amine is a common and reliable transformation, often accomplished through methods like catalytic hydrogenolysis or the Staudinger reaction using phosphines. wikipedia.orgmdpi.com
Perhaps the most impactful application of azides in recent decades has been in the realm of "click chemistry." wiley.comwikipedia.org Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction allows for the efficient and highly selective formation of 1,2,3-triazole rings from an azide and a terminal alkyne. wikipedia.orgscielo.br This reaction is known for its reliability, high yield, and compatibility with a wide range of functional groups and reaction conditions, making it a cornerstone of bioconjugation, drug discovery, and materials science. wiley.com Beyond click chemistry, azides participate in various other transformations, including cycloadditions, rearrangements, and the formation of nitrenes, which are highly reactive intermediates for synthesizing nitrogen-containing heterocycles. wiley.commdpi.com
Role of Acetate (B1210297) Esters in Synthetic Chemistry and Chemical Transformations
Acetate esters are a fundamental class of organic compounds characterized by the R-O-C(=O)CH₃ functional group. They are widespread in nature, contributing to the characteristic fragrances of many fruits and flowers. libretexts.org In synthetic chemistry, the acetate group serves multiple important roles.
Primarily, acetate esters are extensively used as solvents for a variety of materials, including resins, lacquers, and plastics, due to their excellent solvating properties. iloencyclopaedia.orgestrochem.gr For instance, butyl acetate is a common solvent for nitrocellulose lacquers and in the coatings industry. iloencyclopaedia.orgatamanchemicals.com
From a reactivity standpoint, the acetate group can function as a protecting group for alcohols. The conversion of a reactive alcohol to a more stable acetate ester allows other chemical transformations to be performed on the molecule without affecting the hydroxyl group. The alcohol can then be easily regenerated through hydrolysis. organic-chemistry.org Furthermore, esters undergo a range of transformations, such as hydrolysis back to carboxylic acids and alcohols, and can be used in acylation reactions to introduce an acetyl group into other molecules. organic-chemistry.orgopenstax.org The synthesis of acetate esters is typically achieved through the Fischer esterification of an alcohol with acetic acid or by reacting an alcohol with acetic anhydride (B1165640). iloencyclopaedia.orgorganic-chemistry.org
Overview of Bifunctional Molecules in Advanced Organic Chemistry
Bifunctional molecules are organic compounds that possess two distinct functional groups within a single molecular structure. bowen.edu.ngdbpedia.org This dual functionality allows them to act as versatile building blocks and linkers in the synthesis of complex chemical architectures. bowen.edu.ngnih.gov The properties of a bifunctional molecule are a composite of the characteristics of its individual functional groups. dbpedia.org
In advanced organic synthesis, bifunctional molecules are crucial for applications such as cross-linking, bioconjugation, and the construction of polymers. bowen.edu.ngwikipedia.org For example, in the development of therapeutic agents like Proteolysis Targeting Chimeras (PROTACs), a bifunctional linker connects a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein. google.com This modular approach, enabled by bifunctional linkers, is a powerful strategy in modern drug discovery. google.com The ability of these molecules to participate in two separate chemical reactions makes them indispensable for creating well-defined, complex structures from simpler precursors. nih.gov
Contextualization of 4-Azidobutanol 1-Acetate within Contemporary Chemical Research
This compound (also known as 4-azidobutyl acetate) is a prime example of a heterobifunctional molecule, integrating an azide group and an acetate ester, separated by a four-carbon chain. pharmaffiliates.com This specific arrangement makes it a valuable reagent in multi-step synthetic strategies.
The azide end of the molecule can participate in click chemistry reactions to link it to alkyne-containing molecules or surfaces. wikipedia.org Simultaneously, the acetate group can be hydrolyzed to reveal a primary alcohol. This hydroxyl group can then be used for further chemical modifications, such as ether or ester formation. This dual reactivity allows for the sequential and controlled assembly of molecular structures.
Research indicates that this compound is used as a building block in the preparation of nucleoside analogues, such as those related to Acyclovir. usbio.net Its synthesis is typically achieved by reacting a starting material like 4-chlorobutyl acetate with an azide source, such as sodium azide, in a suitable solvent. chemicalbook.com The presence of the butyl chain provides spacing and flexibility, which is often desirable when using it as a linker to connect two other molecular entities.
Data Tables
Table 1: Physicochemical Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| 4-Azidobutanol | C₄H₉N₃O | 115.13 | nih.gov |
| This compound | C₆H₁₁N₃O₂ | 157.17 | pharmaffiliates.com |
| 4-Azidobutan-1-amine | C₄H₁₀N₄ | 114.15 | lookchem.com |
Table 2: Synthesis of this compound
| Starting Material | Reagent | Product | Reported Yield | Reference |
| 4-chlorobutylacetate | Sodium Azide (NaN₃) | 4-azidobutyl acetate | 81% | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-azidobutyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c1-6(10)11-5-3-2-4-8-9-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBSQBYXMAZRNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Azidobutanol 1 Acetate and Analogues
Strategies for Azide (B81097) Group Introduction
The incorporation of the azide moiety is a critical step in the synthesis of 4-Azidobutanol 1-Acetate. This is typically achieved through nucleophilic substitution reactions where a suitable leaving group is displaced by an azide anion.
Nucleophilic Substitution Reactions with Azide Sources
The most common method for introducing an azide group is the SN2 reaction, where an alkyl halide or sulfonate is treated with an azide salt, typically sodium azide (NaN₃). iastate.edu The azide ion (N₃⁻) is an excellent nucleophile, which facilitates its reaction with primary and secondary alkyl halides. iastate.edu This reaction is fundamental in forming the C-N bond of the azido (B1232118) group.
A specific example is the synthesis of 4-azidobutyl acetate (B1210297) from 4-chlorobutyl acetate. In this procedure, 4-chlorobutyl acetate is dissolved in a solvent mixture of N,N-dimethyl-formamide (DMF) and water, and then treated with sodium azide. The reaction mixture is heated to facilitate the substitution. google.com The use of a polar aprotic solvent like DMF is known to enhance the kinetics of such substitution reactions. The reaction proceeds with a high yield, demonstrating an effective method for introducing the azide group onto a pre-functionalized acetate chain. google.com
Similarly, 4-azidobutanol can be synthesized via nucleophilic substitution on halogenated precursors like 4-chloro-1-butanol (B43188) or 4-bromo-1-butanol (B1194514) using sodium azide. mdpi.com These reactions provide the core 4-azidobutanol structure, which can then undergo subsequent esterification.
Precursor Chemistry: Halogenated Butyl Acetates as Starting Materials
The synthesis of the target compound often begins with the preparation of a suitable halogenated precursor. 4-Chlorobutyl acetate is a key intermediate that can be synthesized from readily available starting materials. Current time information in Bangalore, IN.syrris.jp One established method involves the reaction of tetrahydrofuran (B95107) (THF) with acetyl chloride in the presence of a catalytic amount of zinc chloride. syrris.jpnih.gov This reaction cleaves the ether ring of THF and introduces both the chloro and acetate functionalities in a single step.
Another documented procedure for preparing 4-chlorobutyl acetate involves reacting tetrahydrofuran with acetic acid and hydrochloric acid, using stannic chloride as a catalyst. Current time information in Bangalore, IN. These methods provide a reliable source of 4-halobutyl acetates, which are essential starting materials for the subsequent azidation step. Current time information in Bangalore, IN.syrris.jp
Table 1: Synthesis of 4-Chlorobutyl Acetate
| Starting Materials | Catalyst | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Tetrahydrofuran, Acetyl Chloride | Zinc Chloride (anhydrous) | Reflux, 90 min | 4-Chlorobutyl Acetate | 76% | syrris.jp |
| Tetrahydrofuran, Acetic Acid, Hydrochloric Acid | Stannic Chloride | 20° to 250° C | 4-Chlorobutyl Acetate | - | Current time information in Bangalore, IN. |
Esterification Approaches for 4-Azidobutanol Derivatives
Esterification is the second key transformation in synthesizing this compound, particularly if the synthesis starts from 4-azidobutanol. This can be achieved either through direct esterification with acetic acid or by acetylation using a more reactive acetic acid derivative.
Direct Esterification Techniques
Direct esterification, often referred to as Fischer-Speier esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. atamanchemicals.comvapourtec.com To synthesize this compound, 4-azidobutanol would be reacted with acetic acid. To drive the equilibrium towards the ester product, excess acetic acid can be used, and the water formed during the reaction is typically removed. atamanchemicals.com
Various catalysts can be employed for this transformation. While traditional catalysts include strong mineral acids like sulfuric acid, modern methods utilize milder and more environmentally benign catalysts. ukessays.comudel.edu For instance, cobalt(II) chloride hexahydrate has been shown to efficiently catalyze the acetylation of various alcohols with acetic acid, offering high yields without the need to remove water. mdpi.com This method is effective for primary alcohols and could be applied to the esterification of 4-azidobutanol. mdpi.com
Acetylation of 4-Azidobutanol
A more common and often faster method for ester formation is the acetylation of an alcohol using a more reactive acylating agent like acetic anhydride (B1165640) or acetyl chloride. atamanchemicals.comchemguide.co.uk
The acetylation of 4-azidobutanol with acetic anhydride can be performed under catalyst- and solvent-free conditions at moderate temperatures (e.g., 60 °C) to yield this compound. youtube.com Alternatively, the reaction can be catalyzed by bases like pyridine (B92270) or 4-(dimethylamino)pyridine (DMAP) for higher efficiency, especially with sterically hindered alcohols. nih.govchemguide.co.uk
Reaction with acetyl chloride is another effective method. mit.edu The reaction between an alcohol and an acyl chloride is typically rapid and exothermic, producing the ester and hydrogen chloride gas. mit.edu This method is highly effective for converting primary alcohols like 4-azidobutanol into their corresponding acetate esters. atamanchemicals.com
Table 2: General Acetylation Methods Applicable to 4-Azidobutanol
| Acetylating Agent | Catalyst/Conditions | Substrate Type | Reference |
|---|---|---|---|
| Acetic Anhydride | Solvent-free, 60 °C | Alcohols, Phenols, Amines | youtube.com |
| Acetic Anhydride | Pyridine | Alcohols | nih.gov |
| Acetic Anhydride | Expansive Graphite | Primary/Secondary Alcohols, Phenols | chemguide.co.uk |
| Acetic Acid | Cobalt(II) chloride hexahydrate | Primary/Secondary Alcohols | mdpi.com |
Multi-Step Synthesis Pathways
A prominent and efficient pathway involves a two-step sequence starting from a halogenated acetate:
Preparation of 4-Chlorobutyl Acetate : As detailed in section 2.1.2, this precursor is synthesized from the ring-opening of tetrahydrofuran with acetyl chloride. syrris.jpnih.gov
Nucleophilic Substitution : The resulting 4-chlorobutyl acetate is then subjected to reaction with sodium azide in DMF to directly yield this compound. google.com
Table 3: Multi-Step Synthesis of this compound
| Step | Starting Material | Reagents | Product | Yield | Reference |
|---|
An alternative multi-step pathway would involve the initial synthesis of 4-azidobutanol, followed by its esterification:
Synthesis of 4-Azidobutanol : This intermediate is prepared by the reaction of a 4-halobutanol (e.g., 4-chloro-1-butanol) with sodium azide. mdpi.com
Acetylation : The hydroxyl group of 4-azidobutanol is then acetylated using one of the methods described in section 2.2.2, such as reaction with acetic anhydride or acetyl chloride, to afford the final product, this compound.
This modular approach allows for flexibility in the synthesis and purification of intermediates.
Sequential Functional Group Transformations
The preparation of this compound typically involves a sequence of functional group interconversions. A common route starts from a bifunctional starting material, such as 4-chlorobutanol or 4-bromobutanol. The synthesis can be conceptualized as a two-step process: first, the introduction of the azide group, followed by acetylation of the hydroxyl group, or vice-versa.
One documented synthesis of 4-azidobutyl acetate starts with 4-chlorobutylacetate. chemicalbook.com In this procedure, 4-chlorobutylacetate is dissolved in a suitable solvent like dimethylformamide (DMF), and sodium azide is added. The reaction mixture is then heated to facilitate the nucleophilic substitution of the chloride with the azide ion. After the reaction is complete, the product, 4-azidobutyl acetate, is isolated. chemicalbook.com This method highlights a sequential approach where the ester is formed first, followed by the introduction of the azide.
Alternatively, the synthesis can proceed by first forming the azido alcohol. For instance, 4-azidobutanol can be synthesized from 4-chloro-1-butanol or 4-bromo-1-butanol by reaction with an azide source. chemsrc.com The resulting 4-azidobutanol can then be acetylated using standard procedures, such as reaction with acetic anhydride or acetyl chloride in the presence of a base, to yield this compound. This sequence allows for the isolation of the intermediate azido alcohol.
A related transformation involves the reduction of azides to primary amines, which is a key reaction for introducing nitrogen into complex molecules. nih.govorganic-chemistry.org For example, benzylic and aliphatic azides can be reduced to their corresponding amines under mild conditions, such as a Staudinger reduction. nih.gov This demonstrates the utility of the azide group as a masked amine.
The conversion of other functional groups can also lead to azido compounds. For example, α-azido ketones can be prepared from α-bromoacetophenones by reaction with sodium azide. mdpi.com These α-azido ketones can then undergo further transformations.
Stereoselective and Regioselective Synthesis Considerations
In the synthesis of more complex azido alcohols and their acetate derivatives, stereoselectivity and regioselectivity are critical considerations. These factors become particularly important when dealing with chiral substrates or molecules with multiple reactive sites.
Regioselectivity: The regioselectivity of a reaction determines which atom or position in a molecule reacts. In the synthesis of azido alcohols from epoxides, for example, the azide can attack either of the two carbons of the epoxide ring. The outcome is often influenced by the electronic and steric properties of the substrate and the reaction conditions. The ring-opening of epoxides with sodium azide is a common method for preparing 1,2-azido alcohols. researchgate.netorganic-chemistry.org The regioselectivity of this reaction can be controlled by using specific catalysts or reaction media. For instance, cerium(III) chloride has been used to promote the highly regioselective ring opening of epoxides with sodium azide. organic-chemistry.org Similarly, manganese-catalyzed aerobic oxidative hydroxyazidation of olefins can produce β-azido alcohols with a high degree of regioselectivity, where the azide group predominantly adds to the less hindered carbon atom of the double bond. chemrevlett.com
Stereoselectivity: Stereoselectivity refers to the preferential formation of one stereoisomer over another. In the synthesis of chiral azido compounds, controlling the stereochemistry is crucial. Biocatalytic methods have emerged as powerful tools for achieving high stereoselectivity. For example, a dual-enzyme cascade combining a styrene (B11656) monooxygenase for asymmetric epoxidation of alkenes and a halohydrin dehalogenase for regioselective ring opening of the resulting epoxides with azide has been developed to produce enantiomerically pure 1,2-azidoalcohols. nih.gov This method allows for regiodivergent and stereoselective hydroxyazidation of alkenes. nih.gov Similarly, the ring-opening of enantiopure epoxides with sodium azide in hot water can proceed with complete inversion of configuration, yielding enantiomerically pure azido alcohols. researchgate.net
The following table summarizes different approaches to the synthesis of azido alcohols, highlighting the regioselective and stereoselective nature of the reactions.
| Starting Material | Reagents | Product | Key Features |
| Alkenes | TMSN3, MnBr2, MeCN/H2O | β-azido alcohols | High regioselectivity, azide adds to the less hindered carbon. chemrevlett.com |
| Enantiopure Epoxides | NaN3, Hot Water | Enantiopure 1,2-azidoalcohols | Complete inversion of configuration, high enantio- and regioselectivity. researchgate.net |
| Alkenes | Styrene Monooxygenase, Halohydrin Dehalogenase, Azide | Enantiopure 1,2-azidoalcohols | Dual-enzyme cascade, regiodivergent and stereoselective. nih.gov |
| Epoxides | NaN3, CeCl3 | 1,2-azidoalcohols | Mild and highly regioselective ring opening. organic-chemistry.org |
Optimization of Reaction Conditions and Yields
The efficiency and success of synthesizing this compound and its analogs heavily depend on the optimization of reaction parameters. Key factors that influence the reaction outcome include the choice of solvent, the catalyst system employed, and considerations for scaling up the reaction for research applications.
Solvent Effects on Synthetic Efficiency and Selectivity
The choice of solvent can significantly impact the rate and selectivity of a chemical reaction. wikipedia.org In the synthesis of azido compounds via nucleophilic substitution, the polarity of the solvent plays a crucial role. For the SN2 reaction of 1-bromobutane (B133212) with the azide ion, for example, the reaction rate increases significantly when transitioning from a protic solvent to a polar aprotic solvent. wikipedia.org This is because protic solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity.
Common solvents used for the synthesis of azido compounds from haloalkanes include dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). chemicalbook.comresearchgate.net These polar aprotic solvents are effective at dissolving both the organic substrate and the inorganic azide salt, facilitating the reaction. For instance, the synthesis of 4-azidobutyl acetate from 4-chlorobutylacetate is carried out in DMF. chemicalbook.com In some cases, a mixture of solvents is used. For example, the conversion of various epoxides and aziridines to β-azido alcohols and β-azido amines, respectively, has been successfully achieved in aqueous acetonitrile (B52724). organic-chemistry.org
The following table illustrates the effect of solvent polarity on the relative reaction rates of an SN2 reaction with the azide ion.
| Solvent | Dielectric Constant (at 25 °C) | Type | Relative Reaction Rate |
| Methanol (B129727) | 33 | Protic | 1 |
| Ethanol | 24.3 | Protic | 4.5 |
| Water | 78 | Protic | 7 |
| DMSO | 47 | Aprotic | 1300 |
| Acetonitrile | 37 | Aprotic | 5000 |
| DMF | 37 | Aprotic | 2800 |
Data compiled from various sources on solvent effects in SN2 reactions. wikipedia.org
Catalyst Systems in Formation Reactions
Catalysts are frequently employed to enhance the rate and control the selectivity of reactions that form azido compounds. Various metal-based catalysts have been developed for these purposes.
For the synthesis of 1,2,3-triazoles via azide-alkyne cycloaddition (a common application of azido compounds), copper catalysts are widely used. mdpi.comresearchgate.net These can be in the form of copper(I) salts, often stabilized by ligands, or copper(II) species that are reduced in situ. researchgate.net Heterogeneous copper catalysts, such as copper supported on solid materials, offer the advantage of easy separation and reusability. mdpi.com
In the synthesis of azido alcohols, other metal catalysts have proven effective. Manganese(II) bromide has been used to catalyze the aerobic oxidative hydroxyazidation of alkenes. chemrevlett.com Cerium(III) chloride is another catalyst that facilitates the regioselective ring-opening of epoxides with sodium azide. organic-chemistry.org The choice of catalyst can be critical for achieving the desired regio- and stereoselectivity.
Scale-Up Considerations for Research Applications
Scaling up the synthesis of azido compounds from laboratory to larger research quantities introduces several challenges, primarily related to safety and maintaining reaction efficiency. acs.orgresearchgate.net Organic azides can be thermally unstable and potentially explosive, especially those with a low molecular weight and a high nitrogen-to-carbon ratio. nottingham.ac.uk
A major safety concern during scale-up is the potential formation of hydrazoic acid (HN₃), which is highly toxic and explosive. acs.org This can occur if the reaction mixture becomes acidic. Therefore, careful control of pH is essential. One strategy to mitigate this risk is to use trimethylsilylazide (TMSN₃) as the azide source and to make it the limiting reagent. acs.org Another approach involves treating the reaction mixture with a base, such as sodium hydroxide (B78521), to neutralize any residual azide and convert it to the less volatile sodium azide, which can then be removed by extraction. acs.org
When scaling up, it is also important to consider heat transfer. Azidation reactions can be exothermic, and inadequate heat dissipation on a larger scale can lead to a dangerous temperature increase. Using a reaction calorimeter can help to understand the thermal profile of the reaction and design appropriate cooling systems. For research applications requiring larger quantities of material, continuous-flow microreactor technology offers a safer alternative to batch processing, as it allows for better control of reaction parameters and minimizes the amount of hazardous material present at any given time. researchgate.net
The following table summarizes key considerations for the scale-up of azide synthesis.
| Consideration | Strategy | Rationale |
| Safety | Use of less hazardous azide sources (e.g., TMSN₃). acs.org | Minimizes the risk of handling highly toxic and explosive reagents. |
| Careful pH control. acs.org | Prevents the formation of explosive hydrazoic acid (HN₃). | |
| Use of continuous-flow reactors. researchgate.net | Enhances safety by minimizing reaction volume and improving heat and mass transfer. | |
| Reaction Efficiency | Optimization of catalyst loading and reaction time. | Ensures cost-effectiveness and maximizes throughput. |
| Efficient heat transfer. | Prevents runaway reactions and ensures consistent product quality. | |
| Work-up and Purification | Development of robust and scalable purification methods. | Ensures the final product meets the required purity specifications for further research. |
Reactivity and Mechanistic Studies of 4 Azidobutanol 1 Acetate
Azide (B81097) Reactivity Profiles
The azide moiety of 4-Azidobutanol 1-Acetate is the focal point of its reactivity, enabling its participation in powerful ligation and cycloaddition chemistries. These reactions are prized for their high selectivity and efficiency, often proceeding under mild conditions, which makes them suitable for complex molecular settings.
Azide-Alkyne Cycloaddition Reactions (Click Chemistry)
Azide-alkyne cycloaddition, a cornerstone of "click chemistry," is a prominent reaction pathway for this compound. wikipedia.org This reaction involves the [3+2] cycloaddition between an azide and an alkyne to form a stable triazole ring. wikipedia.org The reaction can be performed under thermal conditions; however, this often requires elevated temperatures and can result in a mixture of regioisomers. organic-chemistry.org To overcome these limitations, catalyzed versions of the reaction have been developed.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. organic-chemistry.orgnih.gov This reaction proceeds under mild conditions, often at room temperature and in a variety of solvents, including aqueous solutions. organic-chemistry.orgbeilstein-journals.org The catalyst, typically a copper(I) salt such as copper(I) acetate (B1210297), dramatically accelerates the reaction rate compared to the uncatalyzed version. nih.govrsc.org The reaction is compatible with a wide range of functional groups, making it a robust tool for molecular conjugation. beilstein-journals.org
The general mechanism of CuAAC involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner. wikipedia.orgnih.gov The presence of ligands can further enhance the reaction's efficiency. mdpi.com For instance, tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is a common ligand used to stabilize the copper(I) catalyst and accelerate the reaction. mdpi.com Microwave irradiation has also been shown to significantly reduce reaction times in CuAAC reactions. mdpi.com
Table 1: Comparison of Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Method | Catalyst | Conditions | Key Advantages |
|---|---|---|---|
| Conventional Heating | Cu(I) salts (e.g., CuI, Cu(OAc)) | 60-65 °C, 2-3 hours | Simple setup |
| Microwave Heating | Cu(I) salts | 80 °C, 10 minutes | Rapid reaction times mdpi.com |
| Solvent-Free (NHC catalyst) | N-heterocyclic carbene-Cu complex | Room temperature, 30-60 minutes | Green chemistry, mild conditions mdpi.com |
| Glycerol Solvent | Cu(I) salts | - | Biodegradable solvent |
This table is based on data presented in a comparative study of CuAAC methodologies. mdpi.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free alternative to CuAAC that utilizes strained cyclooctynes. The driving force for this reaction is the release of ring strain in the cyclooctyne (B158145) upon cycloaddition with an azide, leading to the formation of a stable triazole. magtech.com.cn This bioorthogonal reaction is particularly valuable for in vivo applications where the cytotoxicity of a copper catalyst is a concern.
The reactivity of SPAAC is highly dependent on the structure of the cyclooctyne. magtech.com.cn Various substituted cyclooctynes have been developed to enhance reaction kinetics. For example, dibenzocyclooctynol (DIBO) and its derivatives have been shown to react rapidly with azides. nih.gov The introduction of fluorine atoms or other electron-withdrawing groups on the cyclooctyne ring can further increase the reaction rate. magtech.com.cn
Table 2: Second-Order Rate Constants for SPAAC with Benzyl (B1604629) Azide for Various Cyclooctynes
| Cyclooctyne | Rate Constant (M⁻¹s⁻¹) |
|---|---|
| Cyclooctyne (OCT) | ~10⁻³ |
| Monofluorinated cyclooctyne (MOFO) | ~10⁻² |
| Difluorinated cyclooctyne (DIFO) | ~10⁻¹ |
| Dibenzocyclooctyne (DIBO) | ~10⁻¹ |
Rate constants are approximate and can vary based on solvent and temperature.
The mechanism of CuAAC has been a subject of extensive investigation. It is generally accepted that the reaction proceeds through a stepwise pathway involving copper(I) acetylide intermediates. nih.govchemrxiv.org Recent studies suggest that dinuclear copper intermediates may play a crucial role in the catalytic cycle. chemrxiv.org The rate-determining step is often the formation of the copper acetylide or the subsequent reaction with the azide, depending on the specific substrates and conditions. organic-chemistry.org
In contrast, the mechanism of SPAAC is a concerted [3+2] cycloaddition, driven by the release of ring strain. The transition state involves a significant degree of charge separation, and the reaction rate can be influenced by solvent polarity. The design of more reactive and stable cyclooctynes remains an active area of research to further enhance the utility of SPAAC. magtech.com.cn
Staudinger Ligation and its Derivatives
The Staudinger ligation is another powerful bioorthogonal reaction that utilizes the azide functionality of this compound. thermofisher.com This reaction involves the reaction of an azide with a phosphine (B1218219), typically a triarylphosphine, to form an aza-ylide intermediate. thermofisher.comorganic-chemistry.org In the presence of an electrophilic trap, this intermediate can be intercepted to form a stable amide bond. ysu.am
Solvent polarity has a significant impact on the reaction rate. Polar, protic solvents tend to accelerate the reaction by stabilizing the polar transition state of the rate-determining step. ysu.amnih.gov For example, the reaction proceeds more rapidly in solvents like methanol (B129727) and DMSO compared to less polar solvents like acetonitrile (B52724) and THF. nih.gov The presence of water can also influence the reaction kinetics, though its effect can vary depending on the solvent system. ysu.am
Table 3: Effect of Solvent on the Rate of Staudinger Ligation
| Solvent | Dielectric Constant (ε) | Relative Rate |
|---|---|---|
| Tetrahydrofuran (B95107) (THF) | 7.6 | Low nih.gov |
| Acetonitrile | 37.5 | Moderate nih.gov |
| Dimethyl sulfoxide (B87167) (DMSO) | 47 | High ysu.amnih.gov |
| Methanol (MeOH) | 33 | Very High nih.gov |
This table illustrates the general trend of increasing reaction rate with increasing solvent polarity. ysu.amnih.gov
Intermediate Identification and Characterization
The elucidation of reaction mechanisms involving this compound relies heavily on the identification and characterization of transient intermediates. While direct studies on this specific compound are not extensively detailed in public literature, analogies can be drawn from related azido-containing molecules. The characterization of these fleeting species is typically achieved through a combination of spectroscopic techniques and computational modeling.
In reactions involving the azide group, particularly in metal-catalyzed transformations, highly reactive intermediates such as metal-bound nitrenes are often proposed. For instance, studies on the myoglobin-catalyzed reduction of ethyl 2-azidoacetate have suggested the formation of transient nitrene intermediates, which can be formulated as Fe(IV) imido, Fe(III) imidyl radical, or Fe(II) nitrene adducts. acs.org The identification of such species often involves trapping experiments or advanced spectroscopic methods like Nuclear Magnetic Resonance (NMR) and UV-Visible spectroscopy to monitor the reaction progress and detect new, transient signals. acs.org
Computational methods, especially Density Functional Theory (DFT) calculations, have become indispensable for characterizing the structure and energetics of proposed intermediates and transition states. researchgate.netacs.org These calculations can provide insights into reaction pathways, activation energies, and the relative stability of intermediates, corroborating experimental observations. For example, DFT can be used to model the Gibbs free energies of starting materials, intermediates, and products to map out the most plausible reaction coordinate. acs.org
Table 1: Plausible Intermediates in Azide Reactions and Characterization Methods
| Plausible Intermediate | Parent Reaction Type | Typical Characterization Methods |
|---|---|---|
| Metal-Nitrene Adduct | Metal-Catalyzed Azide Reduction/Insertion | UV-Vis Spectroscopy, NMR Spectroscopy, EPR Spectroscopy, DFT Calculations acs.org |
| Iminophosphorane | Staudinger Reaction | NMR Spectroscopy (³¹P), Mass Spectrometry |
| Radical Anion | Photochemical or Electrochemical Reduction | DFT Calculations, Cyclic Voltammetry researchgate.net |
Other Azide-Mediated Transformations
Beyond the widely recognized copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," the azide group of this compound can participate in a variety of other valuable transformations. These reactions expand its utility as a synthetic building block.
One of the most fundamental reactions is the reduction of the azide to a primary amine. This can be accomplished under various conditions, including catalytic hydrogenation (e.g., using H₂ with a palladium catalyst) or through chemical reductants. This transformation converts the azido (B1232118) moiety into a nucleophilic amino group, opening pathways for amidation and other conjugations. Enzymatic methods have also been reported for the reduction of azides. acs.org
The Staudinger reaction provides a mild method for converting the azide into an amine via an iminophosphorane intermediate, which is formed by reacting the azide with a phosphine like triphenylphosphine. Subsequent hydrolysis of the intermediate yields the amine and the corresponding phosphine oxide.
Furthermore, azides can react with nitriles to form tetrazoles , a class of five-membered heterocyclic compounds with applications in medicinal chemistry. researchgate.net This transformation is often mediated by a catalyst and provides access to complex heterocyclic structures.
Table 2: Summary of Key Azide-Mediated Transformations
| Transformation | Reagents/Conditions | Resulting Functional Group |
|---|---|---|
| Azide Reduction | H₂, Pd/C; or NaBH₄; or PPh₃ then H₂O | Primary Amine (-NH₂) |
| Staudinger Ligation | Functionalized Phosphine | Amide Bond |
| Tetrazole Synthesis | Nitrile (R-C≡N), Catalyst (e.g., ZnCl₂) | Tetrazole Ring researchgate.net |
| Isothiocyanate Formation | CS₂, PPh₃ | Isothiocyanate (-N=C=S) acs.org |
Acetate Group Reactivity
Hydrolysis and Transesterification Pathways
The acetate group in this compound is an ester, which is susceptible to nucleophilic acyl substitution. The two primary reactions of this type are hydrolysis and transesterification.
Hydrolysis is the cleavage of the ester bond by water to yield 4-azidobutanol and an acetate ion (or acetic acid). brainly.com This reaction can be catalyzed by either an acid or a base.
Base-catalyzed hydrolysis (saponification): This is an irreversible process involving the attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. The products are 4-azidobutanol and an acetate salt. researchgate.net
Acid-catalyzed hydrolysis: This is a reversible equilibrium process that begins with the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. byjus.com
Transesterification is the process of exchanging the butanol portion of the ester with another alcohol. masterorganicchemistry.com By reacting this compound with a different alcohol (e.g., methanol) in the presence of an acid or base catalyst, a new ester (e.g., methyl 4-azidobutanoate) and butanol can be formed. byjus.commasterorganicchemistry.com To drive the reaction to completion, it is often necessary to use the new alcohol as the solvent or to remove one of the products as it forms. biofueljournal.com For example, in the production of biodiesel, transesterification is a key step. masterorganicchemistry.com
Table 3: Conditions for Acetate Hydrolysis and Transesterification
| Reaction | Catalyst | Typical Conditions | Products |
|---|---|---|---|
| Hydrolysis | Base (e.g., NaOH, K₂CO₃) | Aqueous or alcoholic solution, room temp. or heating | 4-Azidobutanol + Acetate Salt glenresearch.com |
| Hydrolysis | Acid (e.g., H₂SO₄, HCl) | Aqueous solution, heating | 4-Azidobutanol + Acetic Acid byjus.com |
| Transesterification | Base (e.g., NaOMe) or Acid (e.g., H₂SO₄) | Excess of new alcohol (R'-OH) as solvent, heating | New ester (4-azidobutyl-O-R') + Butanol masterorganicchemistry.com |
Protecting Group Chemistry and Deprotection Strategies
In multi-step organic synthesis, the acetate group is commonly used as a protecting group for alcohols. synarchive.com By converting the hydroxyl group of 4-azidobutanol to its acetate ester, the nucleophilicity and reactivity of the oxygen are suppressed, allowing chemical modifications to be performed on other parts of the molecule (such as the azide group) without interference from the alcohol. organic-chemistry.org
The acetate protecting group is valued for its stability under a range of conditions, including neutral, reductive, and many oxidative conditions. It is also compatible with organometallic reagents. uwindsor.ca
Basic Deprotection (Saponification): This is the most common method, using bases such as sodium hydroxide, potassium carbonate, or ammonia (B1221849) in an alcohol/water mixture. glenresearch.com These conditions are generally mild and selective.
Acidic Deprotection: While less common for simple acetates, cleavage can be achieved under acidic conditions, though this may require harsher conditions than basic hydrolysis. google.com
Table 4: Selected Deprotection Strategies for the Acetyl Group
| Reagent(s) | Solvent | Typical Conditions | Reference |
|---|---|---|---|
| Potassium Carbonate (K₂CO₃) | Methanol | Room Temperature, 4 hours | glenresearch.com |
| Ammonium Hydroxide (NH₄OH) | Aqueous solution | Room Temperature, 2 hours | glenresearch.com |
| Lithium Acetate (catalytic) | Moist DMF | - | gelest.com |
| Sodium Hydroxide (NaOH) | Methanol/Water | Room Temperature or gentle heat | researchgate.net |
Role of Acetate in Reaction Acceleration and Selectivity
While often considered a simple protecting group, the acetate moiety or added acetate salts can play a more active role in chemical reactions, influencing both rate and selectivity.
In some catalytic cycles, an acetate ion can function as a catalytic base . It can deprotonate a weakly acidic pro-nucleophile, increasing its nucleophilicity and thereby accelerating its reaction with an electrophile. researchgate.net This role is crucial in reactions where a strong, stoichiometric base would cause unwanted side reactions.
Acetate can also act as a ligand or counter-ion in metal-catalyzed processes, where it can stabilize the catalyst or participate directly in the mechanism. In the industrial synthesis of vinyl acetate, for example, surface acetate species on palladium catalysts are key reactive intermediates, and the presence of potassium acetate can help maintain the active phase of the catalyst. researchgate.net In a different context, acetate has been observed to bridge di-iron centers in enzymes, mimicking proposed catalytic intermediates. nih.gov The use of DBU-acetate as a mediator in tetrazole synthesis further highlights its active role. researchgate.net
Table 5: Examples of the Acetate Group's Role in Catalysis
| Role | Reaction Context | Mechanism | Reference |
|---|---|---|---|
| Catalytic Base | Oxidative Amination | Deprotonates a nucleophile (e.g., phthalimide), increasing its reactivity. | researchgate.net |
| Catalyst Stabilizer | Vinyl Acetate Synthesis | Prevents deactivation of Pd/Au catalysts. | researchgate.net |
| Bridging Ligand | Enzyme Mimicry | Bridges a di-iron center, modeling a peroxo intermediate. | nih.gov |
| Reaction Mediator | Tetrazole Synthesis | Acts in concert with DBU to facilitate the reaction. | researchgate.net |
Bifunctional Reactivity and Orthogonal Transformations
The presence of both an azide and an acetate group makes this compound a bifunctional molecule. A key advantage of this bifunctionality is the potential for orthogonal transformations , which is a strategy where one functional group can be selectively modified in the presence of the other by choosing reaction conditions to which the second group is stable. organic-chemistry.org This allows for the stepwise and controlled construction of complex molecules.
The azide and acetate groups are an excellent orthogonal pair:
Azide Reactivity: The azide group readily undergoes reactions like the Huisgen cycloaddition (click chemistry) and the Staudinger reaction under conditions that leave the acetate ester untouched. For example, the copper-catalyzed click reaction is typically performed in solvents like water, t-BuOH, or THF/water, often at room temperature, which does not affect the ester.
Acetate Reactivity: Conversely, the acetate group can be selectively hydrolyzed (deprotected) under basic conditions (e.g., K₂CO₃ in methanol). The azide group and the triazole ring formed from a click reaction are completely stable to these mild basic conditions.
This orthogonal reactivity makes this compound a valuable bifunctional linker. A molecule can be attached to the azide end via click chemistry, followed by deprotection of the acetate to reveal a hydroxyl group for further functionalization, or vice versa.
Table 6: Orthogonal Reactivity of this compound
| Target Group | Reaction | Conditions | Other Group's Stability |
|---|---|---|---|
| Azide | CuAAC ("Click" Chemistry) | Cu(I) catalyst, Alkyne, RT | Acetate is stable |
| Azide | Staudinger Reduction | PPh₃, THF then H₂O | Acetate is stable |
| Acetate | Hydrolysis (Deprotection) | K₂CO₃ / MeOH, RT | Azide is stable glenresearch.com |
| Acetate | Transesterification | NaOMe / MeOH, heat | Azide is stable |
Selective Derivatization of Azide versus Acetate Moieties
The selective derivatization of this compound hinges on the chemoselective transformation of either the azide or the acetate group while leaving the other intact. numberanalytics.com This selectivity is crucial for creating complex molecules with high precision. numberanalytics.com
The azide group can undergo several characteristic reactions. One of the most prominent is the Staudinger reduction, which converts the azide into a primary amine using phosphines like triphenylphosphine. wikipedia.org This reaction proceeds through an iminophosphorane intermediate, which is then hydrolyzed to yield the amine and a phosphine oxide byproduct. wikipedia.org The Staudinger reaction is known for its mild conditions and compatibility with various functional groups, including esters. wikipedia.orgnih.gov Another key reaction of the azide is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which forms a stable 1,2,3-triazole ring. nih.gov This reaction is highly efficient and bioorthogonal, meaning it does not interfere with most biological functional groups. nih.govnih.gov
Catalytic hydrogenation is another effective method for the selective reduction of azides. thieme-connect.de Depending on the catalyst and reaction conditions, the azide can be reduced to an amine without affecting the acetate group. thieme-connect.de For instance, certain palladium-based catalysts have been shown to selectively reduce azides in the presence of esters. thieme-connect.de Visible light-induced azide reduction has also emerged as a highly chemoselective method, compatible with a wide range of functional groups including esters. nih.gov
Conversely, the acetate group can be selectively cleaved through hydrolysis. This reaction, known as saponification when carried out under basic conditions (e.g., with sodium hydroxide), yields the corresponding alcohol (4-azidobutanol) and a carboxylate salt. ebsco.comyoutube.com The saponification process involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. ebsco.comyoutube.com Acid-catalyzed hydrolysis is also possible but is often a reversible process. nih.gov The selective deacetylation of acetylated compounds, including those with other sensitive functional groups, can also be achieved under mild conditions using catalytic amounts of acetyl chloride in methanol or with reagents like magnesium oxide in methanol. urmia.ac.irresearchgate.net
The following table summarizes the selective derivatization reactions for each functional group of this compound.
| Functional Group | Reaction Type | Reagents and Conditions | Product Functional Group |
| Azide | Staudinger Reduction | 1. PPh₃2. H₂O | Amine |
| Azide | Catalytic Hydrogenation | H₂, Pd/C | Amine |
| Azide | CuAAC (Click Chemistry) | Alkyne, Cu(I) catalyst | 1,2,3-Triazole |
| Azide | Visible Light-Induced Reduction | Ru(bpy)₃Cl₂, Hantzsch ester, iPr₂NEt/HCOOH | Amine |
| Acetate | Saponification (Basic Hydrolysis) | NaOH, H₂O, heat | Alcohol |
| Acetate | Acid-Catalyzed Hydrolysis | H₃O⁺, heat | Alcohol |
| Acetate | Selective Deacetylation | MgO, MeOH | Alcohol |
Sequential and Concurrent Reaction Strategies
The orthogonal nature of the azide and acetate functionalities in this compound allows for the development of sequential and concurrent reaction strategies, enabling the construction of more complex molecules. Orthogonal protecting groups are essential in syntheses where multiple functional groups need to be manipulated independently. nih.gov
A common sequential strategy involves first performing a "click" reaction on the azide moiety, followed by the hydrolysis of the acetate group. For example, this compound can be reacted with a terminal alkyne via CuAAC to form a triazole derivative. The resulting product can then be subjected to saponification to deprotect the hydroxyl group, yielding a functionalized triazolyl alcohol. This approach allows for the introduction of a wide variety of substituents through the alkyne partner.
Another sequential approach is to first reduce the azide to an amine. This can be achieved using the Staudinger reaction or selective catalytic hydrogenation. wikipedia.orgthieme-connect.de The resulting 4-aminobutanol 1-acetate can then undergo further functionalization at the newly formed amino group, for instance, through acylation to form an amide. Subsequently, the acetate group can be hydrolyzed to unmask the alcohol.
Concurrent reaction strategies, where both functional groups react in the same pot, are also conceivable, though they require careful control of reagents and conditions. For instance, a one-pot reaction could involve the reduction of the azide and the hydrolysis of the acetate if a reagent is chosen that can effect both transformations under the same conditions, although achieving selectivity in such a scenario would be challenging.
The table below outlines potential sequential reaction pathways starting from this compound.
| Step 1 Reaction (on Azide) | Step 1 Product | Step 2 Reaction (on Acetate) | Final Product |
| CuAAC with an alkyne | 4-(1,2,3-Triazolyl)butanol 1-acetate | Saponification | 4-(1,2,3-Triazolyl)butanol |
| Staudinger Reduction | 4-Aminobutanol 1-acetate | Saponification | 4-Aminobutanol |
| Catalytic Hydrogenation | 4-Aminobutanol 1-acetate | Saponification | 4-Aminobutanol |
These sequential strategies highlight the versatility of this compound as a building block in organic synthesis, allowing for the controlled and stepwise introduction of different functionalities.
Advanced Applications in Chemical Research
A Versatile Building Block in Organic Synthesis
In the realm of organic synthesis, 4-Azidobutanol 1-Acetate serves as a key building block, prized for its ability to participate in a variety of chemical reactions to create intricate and functionally diverse molecules.
Construction of Complex Molecular Architectures
One of the primary applications of this compound is in the synthesis of complex molecular architectures, particularly through its participation in [3+2] cycloaddition reactions, a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of 1,2,3-triazole rings, which are stable and can act as important pharmacophores or linkers in larger molecules.
A notable example is the use of 4-azidobutyl acetate (B1210297) in the synthesis of acyclovir and its analogues. unipr.itgoogle.comhud.ac.ukresearchgate.net Acyclovir is an important antiviral medication, and the ability to synthesize its analogues is crucial for the development of new and more effective antiviral drugs. In these syntheses, a propargyl derivative is reacted with 4-azidobutyl acetate in a [3+2] cycloaddition to form the corresponding 1,2,3-triazole derivative, which serves as a key intermediate in the construction of the final acyclovir analogue. unipr.itgoogle.comhud.ac.ukresearchgate.net
| Reactant 1 | Reactant 2 | Reaction Type | Product Class | Application |
| Propargyl derivative | 4-Azidobutyl acetate | [3+2] Cycloaddition | 1,2,3-Triazole derivative | Synthesis of Acyclovir Analogues |
Synthesis of Macrocycles and Supramolecular Assemblies
The azide (B81097) functionality of this compound also lends itself to the synthesis of macrocycles and supramolecular assemblies. The azide group can be readily converted to other functional groups or used in ligation reactions to form large, cyclic structures. While direct examples utilizing this compound are not extensively documented in publicly available research, the principles of using bifunctional azides in macrocyclization are well-established. The four-carbon linker provided by the butanol backbone can impart specific conformational properties to the resulting macrocycle.
Development of Functionalized Molecular Scaffolds
The development of functionalized molecular scaffolds is another area where this compound shows significant promise. The acetate group can be hydrolyzed to reveal a primary alcohol, which can then be used as a handle for further functionalization. This allows for the attachment of various molecules, such as targeting ligands, imaging agents, or therapeutic compounds, to a central scaffold. The azide group, in turn, can be used to attach the scaffold to other molecules or surfaces via click chemistry. This dual functionality makes it an attractive component for creating modular and multifunctional molecular systems.
In Chemical Biology and Bioconjugation Methodologies
The application of this compound extends into the field of chemical biology, where its azide group plays a crucial role in bioorthogonal chemistry. This field focuses on chemical reactions that can occur within living systems without interfering with native biochemical processes.
Preparation of Bioorthogonal Probes and Chemical Reporters
The azide group is a key bioorthogonal functional group. Its small size and lack of reactivity with most biological molecules make it an ideal chemical reporter. While specific examples of bioorthogonal probes derived directly from this compound are emerging, the de-acetylated form, 4-azidobutanol, serves as a precursor for such probes. The hydroxyl group can be modified to incorporate a reporter molecule, such as a fluorophore or a biotin tag, while the azide group is used to attach the probe to a target biomolecule that has been metabolically engineered to contain a complementary alkyne group.
Labeling Strategies for Biomolecules in Research Systems
The ability to label biomolecules within their native environment is a powerful tool for studying their function and dynamics. The azide group of this compound, or more commonly its de-acetylated derivative, can be incorporated into biomolecules through various strategies. For instance, it can be used as a linker to attach labels to proteins, nucleic acids, or glycans. The azide-alkyne cycloaddition reaction provides a highly specific and efficient method for attaching a probe to the azide-modified biomolecule, enabling its visualization and study within a complex biological system.
Development of Chemical Tools for Biological System Interrogation
The ability to attach probes and reporter molecules to biomolecules with high specificity is crucial for understanding complex biological systems. This compound can be utilized in the synthesis of chemical probes designed to investigate cellular processes. For instance, synthetic probes incorporating a clickable tag, such as an azide, can be introduced into living cells. These probes are then metabolized and incorporated into various biomolecules like lipids. Subsequent reaction with an alkyne-bearing reporter molecule, such as a fluorophore, via click chemistry allows for the visualization and tracking of these biomolecules within the cell. This metabolic labeling approach provides invaluable insights into metabolic pathways and their dysregulation in disease states nih.gov.
The development of azide-tagged biomimetic molecular probes is a key area of research. By placing the azide tag on the backbone of metabolic intermediates, researchers can ensure that the tag is not cleaved during metabolic processes and is incorporated into a diverse range of downstream products. This strategy enables the global labeling and subsequent analysis of entire classes of biomolecules nih.gov. The azide group of this compound, after deprotection of the acetate group, provides a reactive site for such modifications, enabling the synthesis of probes for studying lipid metabolism and other critical cellular functions.
Contributions to Materials Science Research
In the realm of materials science, this compound provides a versatile platform for the synthesis and modification of polymers and nanomaterials, leading to the creation of materials with tailored properties and functionalities.
Synthesis of Functional Polymers and Polymeric Materials
The incorporation of azide functionalities into polymers allows for post-polymerization modification using click chemistry. This "grafting to" approach is a powerful strategy for creating complex and well-defined polymer architectures. This compound, or its deprotected form, can be used as a functional monomer or initiator in various polymerization techniques. The resulting polymers, bearing pendant azide groups, can be readily modified with a wide range of alkyne-functionalized molecules to introduce specific properties such as hydrophilicity, biocompatibility, or responsiveness to external stimuli.
For example, the synthesis of amphiphilic block copolymers, which can self-assemble into nanoparticles, has been achieved using azide-functionalized monomers. These nanoparticles have potential applications in drug delivery systems. The precise control over the structure and functionality of these polymers, facilitated by click chemistry, is essential for their performance.
| Polymer Type | Monomers | Functionalization Method | Potential Application |
| Amphiphilic Graft Copolymer | 2-(5-azidopentyl)-2-oxazoline, 2-methyl-2-oxazoline, Alkynyl-poly(D,L-lactide) | Cationic Ring-Opening Polymerization and Click Chemistry | Drug Delivery Vehicles |
| Azetidinium Functionalized Polymers | Aminotelechelic polymers, epichlorohydrin | Post-polymerization modification | Not specified |
Incorporation into Nanomaterials and Surface Modifications
The surface properties of nanomaterials are critical for their performance in various applications, from biomedical imaging to catalysis. This compound can be employed for the surface functionalization of nanoparticles, enabling the attachment of a wide range of molecules. The azide group provides a specific site for click reactions, allowing for the covalent attachment of targeting ligands, imaging agents, or stabilizing polymers.
For instance, the surface of magnetic nanoparticles can be modified with azide-terminated molecules. These azide groups can then be used to attach biomolecules, such as folic acid, via click chemistry to create targeted drug delivery systems. Similarly, the surfaces of gold nanoparticles can be functionalized to enhance their stability and biocompatibility for applications in diagnostics and therapeutics nih.govresearchgate.net. The use of click chemistry ensures a high degree of control over the surface chemistry of these nanomaterials, which is crucial for their biological interactions nih.govnih.govresearchgate.net.
Development of Responsive and Smart Materials
Stimuli-responsive or "smart" materials, which can change their properties in response to external cues such as temperature, pH, or light, are of great interest for a variety of applications, including drug delivery and tissue engineering nih.gov. The versatility of click chemistry allows for the incorporation of responsive moieties into polymer backbones or on the surface of nanomaterials.
While direct examples using this compound are not prevalent in the reviewed literature, the principle of using azide-functionalized precursors for creating responsive materials is well-established. For example, temperature-responsive polymers can be synthesized and then functionalized with azide groups. These groups can then be used to attach biomolecules or drugs via click chemistry, creating a system where the release of the payload can be triggered by a change in temperature. The development of self-healing materials has also been explored using encapsulated reactive components that participate in azide-alkyne click reactions upon material damage researchgate.net.
In Diversity-Oriented Synthesis and Combinatorial Chemistry
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening in drug discovery. Click chemistry has become a powerful tool in this field due to its reliability and broad scope.
Generation of Chemical Libraries via Click Chemistry
The generation of large and diverse chemical libraries is a cornerstone of modern drug discovery nih.govstanford.eduijpsr.com. The CuAAC reaction is ideally suited for this purpose, as it allows for the rapid and efficient connection of various molecular building blocks. This compound can serve as a versatile building block in the synthesis of such libraries.
Libraries of compounds can be generated by reacting a set of azide-containing molecules with a library of alkyne-containing fragments. The resulting triazole products can then be screened for biological activity. The simplicity and high yield of the click reaction make it amenable to high-throughput synthesis formats nih.govnih.gov. The development of efficient strategies for the high-throughput synthesis of azide libraries is a key area of research, as these libraries are essential for the subsequent generation of diverse compound collections via click chemistry nih.govnih.gov.
| Library Type | Key Reaction | Advantage | Application |
| Small Molecule Libraries | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High efficiency, reliability, and suitability for high-throughput synthesis | Drug Discovery, Enzyme Inhibitor Screening |
This compound stands as a testament to the power of bifunctional molecules in advancing chemical research and materials science. Its azide and protected hydroxyl groups provide orthogonal handles for a wide range of chemical transformations, with the azide's participation in click chemistry being particularly impactful. From the development of sophisticated probes for interrogating biological systems to the synthesis of functional polymers, the modification of nanomaterials, and the generation of diverse chemical libraries, this compound offers a versatile platform for innovation. As research continues to push the boundaries of what is possible at the molecular level, the applications of this compound and similar building blocks are poised to expand even further.
Exploration of Structure-Activity Relationships in Research Compounds
The unique structure of this compound, also known by its synonym 4-azidobutyl acetate, makes it an adept tool for SAR studies. Its chemical formula is C₆H₁₁N₃O₂ and it has a molecular weight of 157.17 g/mol . The key to its utility lies in its terminal azide group (-N₃). This functional group is a cornerstone of "click chemistry," a set of powerful, reliable, and selective reactions for rapidly and efficiently joining molecular building blocks.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction where the azide group of this compound can be readily reacted with a terminal alkyne on another molecule. This reaction forms a stable triazole ring, effectively linking the two molecular fragments. The acetate group (-OCOCH₃), on the other hand, can be hydrolyzed to a hydroxyl group, providing another point for chemical modification or conjugation.
This dual functionality allows for the creation of diverse libraries of compounds from a common scaffold. Researchers can synthesize a core molecule with a terminal alkyne and then, using this compound as a linker, attach a wide variety of different chemical moieties. By systematically varying the appended chemical groups, a library of analogs can be generated.
These libraries are then screened for their biological activity against a specific target, such as an enzyme or a receptor. The resulting data, often expressed as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values, are then compiled into a data table to facilitate the analysis of structure-activity relationships.
A hypothetical example of such a study is presented below, illustrating how this compound could be used to explore the SAR of a series of kinase inhibitors. In this example, a core inhibitor scaffold containing an alkyne group is coupled with various azide-containing fragments via a 4-azidobutyl acetate linker.
| Compound ID | R-Group Attached to Azide Linker | Kinase Inhibition (IC₅₀, nM) |
|---|---|---|
| 1a | Phenyl | 550 |
| 1b | 4-Fluorophenyl | 250 |
| 1c | 4-Chlorophenyl | 180 |
| 1d | 4-Methoxyphenyl | 420 |
| 1e | Naphthyl | 95 |
| 1f | Pyridyl | 310 |
This table is a hypothetical representation to illustrate the application of this compound in SAR studies and does not represent actual experimental data.
This systematic approach, facilitated by the use of versatile linkers like this compound, allows for the rapid exploration of the chemical space around a lead compound. The insights gained from such SAR studies are invaluable for guiding the optimization of research compounds into potential drug candidates with improved efficacy and selectivity. The ability to efficiently generate and test a diverse set of analogs is a critical step in the journey from initial discovery to a clinically viable therapeutic.
Analytical and Spectroscopic Characterization in Research Contexts
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to the characterization of 4-azidobutyl acetate (B1210297), providing detailed information about its atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the carbon-hydrogen framework of 4-azidobutyl acetate. Experiments are typically conducted in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃). chemicalbook.com
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 4-azidobutyl acetate, the spectrum shows distinct signals corresponding to the protons of the acetate methyl group and the four methylene (B1212753) groups of the butyl chain. chemicalbook.com The protons closer to the electron-withdrawing azide (B81097) and ester groups are shifted downfield.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for 4-azidobutyl acetate shows six distinct signals, corresponding to the methyl and carbonyl carbons of the acetate group, and the four carbons of the butyl chain. chemicalbook.com
| Technique | Chemical Shift (δ) [ppm] | Assignment | Description of Signals from ¹H NMR |
|---|---|---|---|
| ¹H NMR chemicalbook.com | 4.04 | -CH₂-O- | Triplet, J=6.0 Hz, 2H |
| 3.27 | -CH₂-N₃ | Triplet, J=6.2 Hz, 2H | |
| 2.00 | CH₃-C=O | Singlet, 3H | |
| 1.76-1.52 | -CH₂-CH₂- | Multiplet, 4H | |
| ¹³C NMR chemicalbook.com | 170.82 | -C=O | N/A |
| 63.55 | -CH₂-O- | N/A | |
| 50.84 | -CH₂-N₃ | N/A | |
| 25.73 | -CH₂-CH₂- | N/A | |
| 25.39 | N/A | ||
| 20.73 | CH₃-C=O | N/A |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-azidobutyl acetate displays characteristic absorption bands that confirm the presence of both the azide and the ester functionalities.
The most prominent and diagnostic peak is the strong, sharp absorption band for the azide group (-N₃). rsc.orgresearchgate.net Another key absorption is that of the ester carbonyl group (C=O).
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Azide (-N₃) | Asymmetric stretch | ~2100 - 2090 | Strong, Sharp |
| Ester (C=O) | Stretch | ~1740 | Strong |
| Ester (C-O) | Stretch | ~1240 | Strong |
| Alkyl (C-H) | Stretch | ~2960 - 2850 | Medium-Strong |
The presence of a strong band around 2100 cm⁻¹ is definitive evidence for the azide group, while the strong absorption near 1740 cm⁻¹ confirms the ester carbonyl group. rsc.orgresearchgate.net
Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. The molecular weight of 4-azidobutyl acetate is 157.17 g/mol . pharmaffiliates.com
In high-resolution mass spectrometry (HRMS), a common fragmentation pathway for alkyl azides is the loss of a nitrogen molecule (N₂), which has a mass of approximately 28 Da. rsc.org This results in a prominent fragment ion peak at [M - N₂]⁺ or [M - N₂ + H]⁺.
| Technique | Ion | Calculated m/z | Description |
|---|---|---|---|
| MS / HRMS | [C₆H₁₁N₃O₂]⁺ | 157.0851 | Molecular Ion (M⁺) |
| [M - N₂]⁺ or [M - N₂ + H]⁺ | ~129 or ~130 | Characteristic fragment resulting from the loss of N₂ from the azide group. rsc.org |
Chromatographic Methods for Purity and Reaction Monitoring
Chromatographic techniques are essential for separating 4-azidobutyl acetate from reaction mixtures, assessing its purity, and monitoring the progress of its synthesis or subsequent reactions. wiley-vch.de
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used to separate components of a mixture. libretexts.org It is frequently employed to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product spot. umich.edu For a compound of intermediate polarity like 4-azidobutyl acetate, a common stationary phase is silica (B1680970) gel. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). khanacademy.orgprotocols.io The ratio of these solvents is adjusted to achieve optimal separation.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds. ijarsct.co.in It offers higher resolution and sensitivity than TLC and is widely used to determine the purity of synthesized compounds like 4-azidobutyl acetate. globalresearchonline.net
For analysis, a reversed-phase column (e.g., C18) is often used, where the stationary phase is non-polar. google.com The mobile phase is typically a mixture of water and a polar organic solvent, such as methanol (B129727) or acetonitrile (B52724). basicmedicalkey.com The components are separated based on their differential partitioning between the mobile and stationary phases. Detection is commonly achieved using an ultraviolet (UV) detector, although other detectors can also be employed. asean.org
Advanced Spectroscopic Analysis for Mechanistic Investigations
Advanced spectroscopic techniques are indispensable for elucidating the mechanisms of chemical reactions. mt.com By monitoring reactions in real-time, researchers can identify transient intermediates, understand reaction pathways, and determine kinetic parameters, leading to the optimization of reaction conditions and the development of safer, more efficient processes. acs.org
In situ (in the reaction mixture) monitoring provides a continuous stream of data as a reaction progresses, offering a distinct advantage over traditional offline analysis which can be disruptive and less informative. americanpharmaceuticalreview.com Techniques like Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are frequently employed for this purpose. mt.comucc.ie
For reactions involving 4-azidobutanol 1-acetate, FTIR and Raman spectroscopy are particularly useful due to the distinct vibrational signature of the azide functional group. The azide group (N₃) exhibits a strong, characteristic asymmetric stretching vibration typically found in the range of 2100-2160 cm⁻¹. rsc.org The progress of a reaction, such as a cycloaddition (e.g., "click" chemistry) or a reduction, can be followed by observing the decrease in the intensity of this azide peak and the concurrent emergence of peaks corresponding to the product. rsc.orgrsc.org For example, in a study of a substitution reaction to form benzyl (B1604629) azide, the formation of the product was monitored by the appearance of the N₃ asymmetric band at 2100 cm⁻¹. rsc.org Similarly, in situ Raman spectroscopy has been used to follow the reaction between an acyl azide and an amine by monitoring the diminishing azide band around 1239 cm⁻¹ and the appearance of amide bands. rsc.org
FlowNMR is another powerful method for real-time reaction monitoring, allowing for the observation of changes in the chemical environment of protons and other nuclei. researchgate.net It has been successfully used to investigate the mechanistic pathway of the formation of methanesulfonyl azide, providing quantitative data from complex mixtures. ucc.ieresearchgate.net
Table 2: Spectroscopic Techniques for In Situ Monitoring of Azide Reactions
| Technique | Key Feature Monitored | Typical Frequency/Shift | Application Example |
| FTIR Spectroscopy | Azide (N₃) asymmetric stretch | ~2100 cm⁻¹ | Monitoring the consumption of the azide reactant in cycloaddition or substitution reactions. rsc.org |
| Raman Spectroscopy | Azide (N₃) symmetric stretch | ~1240 cm⁻¹ | Tracking the conversion of an azide in mechanochemical reactions. rsc.org |
| FlowNMR Spectroscopy | Proton (¹H) or other nuclei signals | Chemical Shift (ppm) | Real-time analysis of the generation and subsequent reaction of azide-containing reagents. ucc.ieresearchgate.net |
The data acquired from in situ spectroscopic monitoring can be used to perform detailed kinetic analyses of a reaction. rsc.org By plotting the change in concentration (which is proportional to absorbance or signal intensity) of a reactant or product against time, the reaction rate, reaction order, and rate constant (k) can be determined. oarjpublication.com
Spectrophotometric methods offer a sensitive and often straightforward approach for kinetic determinations. oarjpublication.com For instance, the kinetics of bioorthogonal reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), have been extensively studied using spectroscopic techniques. rsc.org In one such study using Raman spectroscopy, the reaction between an alkyne (EdU) and an azide (biotin-PEG3-azide) was monitored. rsc.org The rate of reaction was observed to be dependent on the concentration and type of the copper-coordinating ligand. rsc.org
Kinetic studies using solution IR spectroscopy on the reaction of Ni(II)-azido complexes with alkynes revealed pseudo-first-order rate constants and demonstrated that the reaction rate was accelerated by electron-donating groups on the ancillary ligands. researchgate.net These kinetic investigations are crucial for understanding the reaction mechanism and for optimizing the reaction for synthetic applications. rsc.orgnih.gov
Table 3: Example Kinetic Data for a Ligand-Accelerated CuAAC Reaction Monitored by Raman Spectroscopy
| Ligand | [THPTA]/[Cu] Ratio | Observed Rate Constant (k_obs) (x 10⁻³ s⁻¹) |
| None | 0 | Markedly reduced rate |
| THPTA | ~0.5 | Maximum rate enhancement |
| THPTA | >0.5 | Rate decreases |
| TBTA | N/A | Rate enhancement similar to THPTA |
| L-histidine | N/A | Lower rate enhancement than THPTA |
| EDTA | N/A | No reaction observed |
| Data derived from a kinetic analysis of the reaction between EdU and biotin-PEG3-azide. rsc.org |
Computational and Theoretical Investigations
Quantum Mechanical Studies
Quantum mechanical calculations are fundamental to understanding the electronic nature of a molecule, which in turn governs its geometry, stability, and reactivity. britannica.com
Electronic Structure and Bonding Analysis
The electronic structure of the azide (B81097) group has been a subject of considerable theoretical interest. nottingham.ac.ukmdpi.commdpi.com According to valence bond theory, the azide group is best described by several resonance structures, with a significant contribution from the N⁻=N⁺=N⁻ form. wikipedia.org This leads to a nearly linear arrangement of the three nitrogen atoms. mdpi.com Ab initio calculations and crystallographic data on simple organic azides corroborate that the N1-N2 bond is typically longer than the N2-N3 bond, with the central nitrogen atom (N2) bearing a significant positive charge, while the terminal nitrogens (N1 and N3) accumulate negative charge. nottingham.ac.uk
For a molecule like 4-azidobutanol 1-acetate, the electronic properties of the azide group would be influenced by the electron-withdrawing nature of the butoxy acetate (B1210297) substituent. Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of azides. nottingham.ac.uk The Highest Occupied Molecular Orbital (HOMO) of a generic azide has a large coefficient on the terminal nitrogen atom (N3), while the Lowest Unoccupied Molecular Orbital (LUMO) has significant coefficients on all three nitrogen atoms. nottingham.ac.uk This distribution of orbitals is key to the azide's role in reactions such as "click chemistry". researchgate.netsemanticscholar.org
Theoretical calculations on various organic azides, including methyl azide and ethyl azide, have been performed to determine their electron binding energies (EBEs) using methods like Green's function (GF) and Density Functional Theory (DFT). researchgate.net These studies show that the first ionization energy corresponds to the removal of an electron from a non-bonding orbital. researchgate.net
Table 1: Calculated Hirshfeld Charges on Azide Nitrogen Atoms in Simple Azides
| Compound | Atom | Hirshfeld Charge (a.u.) |
| Hydrazoic Acid (HN₃) | N1 | -0.12 |
| N2 | +0.24 | |
| N3 | -0.12 | |
| Methyl Azide (CH₃N₃) | N1 | -0.11 |
| N2 | +0.22 | |
| N3 | -0.11 | |
| 3'-Azido-3'-deoxythymidine (AZT) | N1 | -0.11 |
| N2 | +0.22 | |
| N3 | -0.11 | |
| Data sourced from computational studies on simple azides and AZT and is illustrative of the expected charge distribution in organic azides. mdpi.com |
Conformational Analysis and Energetics
The flexibility of the four-carbon butanol chain in this compound allows for numerous possible conformations. Conformational analysis, which studies the energetics of these different spatial arrangements, is essential for understanding the molecule's preferred shape. curlyarrows.comchemistrysteps.com The stability of different conformers is influenced by a combination of torsional strain, steric hindrance, and intramolecular interactions. curlyarrows.comacs.org
For a simple acyclic alkane chain, staggered conformations are generally more stable than eclipsed conformations due to minimized torsional strain. chemistrysteps.com In the case of this compound, rotation around the C-C single bonds will lead to various conformers. The most stable conformations will likely seek to minimize steric repulsion between the bulky azide and acetate groups. Theoretical studies on long-chain alkyl compounds often employ computational methods to calculate the potential energy surface associated with bond rotations to identify the global and local energy minima, which correspond to the most stable conformers. acs.org For instance, studies on 1,3-difluorinated alkanes show that anti-periplanar arrangements are significantly stabilized. acs.org
Furthermore, weak intramolecular interactions, such as hydrogen bonds, can play a role in stabilizing certain conformations. rsc.org DFT and reactivity studies have shown that azides can participate in intramolecular hydrogen bonding, which can affect the charge distribution on the nitrogen atoms and, consequently, the reactivity of the azide group. nottingham.ac.uk In this compound, the possibility of hydrogen bonding between the azide group and hydrogens on the alkyl chain could influence its conformational preferences.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their movements, interactions, and conformational changes in different environments. academictree.orgnih.govnih.gov
Solvent Effects on Reactivity
The choice of solvent can significantly impact reaction rates and mechanisms. MD simulations can be used to model the solvation of this compound and understand how solvent molecules interact with it. The polarity of the solvent will affect the stability of the ground state and transition states of reactions involving the azide or ester groups. For instance, in reactions where the transition state is more polar than the reactants, a polar solvent will typically increase the reaction rate. MD simulations of butanol in aqueous solutions have been used to study its structural and dynamic properties, showing a tendency to form aggregates at higher concentrations. nih.gov Similar simulations for this compound could reveal how it behaves in various solvents.
Intermolecular Interactions
MD simulations can elucidate the nature and strength of intermolecular interactions between molecules of this compound or between the molecule and its environment. These interactions are governed by van der Waals forces, dipole-dipole interactions, and potentially hydrogen bonding. The azide and acetate groups are both polar, which will lead to significant dipole-dipole interactions. MD simulations on functionalized butanols have been used to study the role of hydrogen bonding and other intermolecular forces. academictree.orgresearchgate.net For this compound, simulations could predict how these molecules might aggregate in solution or interact with other species.
Reaction Pathway and Transition State Calculations
Computational chemistry is extensively used to investigate reaction mechanisms by calculating the potential energy surface of a reaction. researchgate.net This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them.
The azide group is known to undergo a variety of reactions, including [3+2] cycloadditions (the Huisgen cycloaddition), Staudinger reactions, and Curtius rearrangements. mdpi.comresearchgate.netmdpi.com DFT calculations are frequently employed to study the mechanisms of these reactions. For example, theoretical studies on the [3+2] cycloaddition of azides with alkynes have been used to determine the regioselectivity and to understand the catalytic role of metals like copper and silver. researchgate.netmedcraveonline.com These studies calculate the activation energies for different pathways, allowing for predictions of the most likely reaction products. medcraveonline.com
Computational studies on the reactions of organic azides with C-H bonds have explored different mechanistic possibilities, such as direct azide insertion versus stepwise nitrene-mediated pathways. researchgate.net These studies use methods like B3LYP and MP2 to calculate the energetics of the reaction pathways and the geometries of the transition states. researchgate.net For a molecule like this compound, theoretical calculations could predict its reactivity in various chemical transformations and help in designing synthetic routes. For instance, the reaction of an azide with an alkene to form an aziridine (B145994) has been shown through DFT calculations to proceed via a radical mechanism in the presence of an iron catalyst, with the rate-determining step being the addition of the alkene to the iron imide. nih.gov Similar computational approaches could be applied to understand the specific reactivity of this compound.
Elucidation of Reaction Mechanisms
The primary goal of mechanistic elucidation via computational methods is to map the potential energy surface of a reaction. This involves identifying the structures of reactants, intermediates, transition states, and products, and calculating their relative energies. sumitomo-chem.co.jprsc.org For this compound, the most characteristic reactions involve the azide group, particularly the [3+2] cycloaddition, also known as the Huisgen cycloaddition.
Density Functional Theory (DFT) in Mechanistic Studies: DFT calculations are a mainstay for investigating reaction mechanisms involving organic azides. nih.govacs.orgnih.gov These methods can accurately model the electronic structure changes that occur during a reaction, allowing researchers to distinguish between different possible pathways. cuny.edu For instance, in the reaction of an azide with an alkyne, DFT can determine whether the mechanism is a concerted process (bonds form simultaneously) or a stepwise process involving a distinct intermediate. chalmers.semdpi.com
A combined computational and experimental study on catalytic aziridination highlighted how DFT can reveal crucial mechanistic details. acs.orgnih.gov The calculations showed that alkyl azides, a class to which this compound belongs, must overcome a higher activation barrier to form a key metal-imide intermediate compared to aryl azides. nih.govacs.orgnih.gov Furthermore, DFT calculations demonstrated that the subsequent aziridination likely proceeds through an open-chain radical intermediate, which explains the observed stereochemical outcomes. acs.orgnih.gov
In the context of the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), DFT calculations on model substrates like methyl azide and propyne (B1212725) have been used to elucidate the complete catalytic cycle. chalmers.se These studies determined that the reaction begins with the coordination of the azide to the ruthenium complex, followed by a metathesis step which is rate-determining. chalmers.se Such insights are directly transferable to understanding the reactivity of the azido (B1232118) group in this compound in similar catalytic systems.
Prediction of Reaction Outcomes and Selectivity
Beyond elucidating how a reaction occurs, computational chemistry can predict what the outcome will be, particularly in terms of selectivity (regio-, chemo-, and stereoselectivity). This predictive power is especially valuable for reactions like the [3+2] cycloaddition, which can yield different regioisomers.
Predicting Regioselectivity: The reaction of an unsymmetrical azide like this compound with an unsymmetrical alkyne can produce two different regioisomeric triazoles (e.g., 1,4- and 1,5-disubstituted). While simple Frontier Molecular Orbital (FMO) theory can sometimes offer a qualitative prediction, it often fails to accurately rationalize observed regioselectivities. nih.gov Modern DFT calculations provide a more robust and quantitative prediction by comparing the activation energy barriers (ΔG‡) of the transition states leading to each isomer. nih.govmedcraveonline.com The pathway with the lower activation energy will be kinetically favored, leading to the major product.
The accuracy required for these predictions is high, as a small difference in activation barriers can result in a large preference for one isomer. nih.gov For example, at a typical reaction temperature of 70 °C, an energy difference of just 1.6 kcal/mol (6.7 kJ/mol) between two competing pathways results in a 9:1 product ratio. nih.gov
| ΔΔG‡ (kcal/mol) | Predicted Ratio of Major:Minor Isomer |
|---|---|
| 0.0 | 1:1 |
| 0.5 | 2.3:1 |
| 1.0 | 5.4:1 |
| 1.6 | 9:1 |
| 2.0 | 18.6:1 |
| 3.0 | 106:1 |
This table illustrates the exponential relationship between the difference in activation free energy for competing pathways and the resulting product distribution, a key principle used in computational prediction of reaction selectivity. nih.gov
Computational models like the distortion/interaction model can further dissect the energy barrier into components: the energy required to distort the reactants into their transition state geometries and the stabilizing interaction energy between them at the transition state. nih.gov This level of analysis helps rationalize why certain substituents favor one isomer over another, providing a powerful predictive tool for reactions involving this compound. acs.org
Predictive Modeling for Synthetic Design
This compound is a bifunctional molecule, containing two distinct functional groups: an azide that serves as a "click" handle and a protected alcohol that can be unmasked for subsequent chemical modification. This bifunctionality makes it a valuable building block in various fields, including drug discovery and materials science. Predictive modeling plays a crucial role in the rational design of such complex molecules and their applications. nih.gov
Predictive models, including machine learning and quantitative mathematical frameworks, are increasingly used to design and characterize bifunctional molecules for specific purposes, such as Proteolysis-targeting chimeras (PROTACs). acs.orgrsc.org PROTACs are hetero-bifunctional molecules that consist of two ligands connected by a chemical linker; one ligand binds to a target protein, and the other recruits an E3 ligase, leading to the degradation of the target. rsc.org
The linker is a critical component of a PROTAC, and its length, rigidity, and chemical nature determine the efficacy of the resulting molecule. This compound represents a precursor to such a linker. The four-carbon chain provides a specific length and flexibility, the azide allows for efficient conjugation to one part of the molecule via click chemistry, and the protected alcohol, once deprotected, provides a site for attaching the other part.
Computational approaches can be used to model and predict the optimal linker characteristics for a given biological system. rsc.org These models can assess key design parameters to guide the selection of building blocks like this compound.
| Design Parameter | Computational Assessment Method | Relevance to Synthetic Design |
|---|---|---|
| Linker Length & Reach | Molecular Dynamics (MD) simulations, Conformational search algorithms | Ensures the two ends of the bifunctional molecule can simultaneously bind their respective targets. |
| Flexibility/Rigidity | Dihedral angle analysis, Normal mode analysis | Impacts the entropic cost of binding and the ability to adopt the correct bioactive conformation. |
| Solubility | Polar surface area (PSA) calculation, Solvation free energy models | Predicts the aqueous solubility of the final molecule, a key property for biological applications. |
| Conformational Preference | Quantum mechanics (QM) calculations, MD simulations | Identifies low-energy conformations that may be pre-organized for binding, reducing the entropic penalty. acs.org |
This table outlines key parameters in the design of bifunctional molecules that can be evaluated using predictive computational models, guiding the choice of linkers derived from synthons like this compound.
By using these predictive models, chemists can rationally design complex molecular architectures, moving beyond trial-and-error synthesis. Building blocks like this compound are essential tools in this paradigm, offering a synthetically versatile platform whose properties can be integrated into computational design workflows to accelerate the development of new functional molecules.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes
The conventional synthesis of 4-azidobutanol 1-acetate typically involves the nucleophilic substitution of a halide, such as in 4-chlorobutyl acetate (B1210297), with an azide (B81097) salt like sodium azide. While effective, this method presents opportunities for improvement in terms of efficiency, safety, and environmental impact.
Future research is likely to focus on several innovative approaches:
Continuous Flow Chemistry: The use of microreactors for azide synthesis is gaining traction due to enhanced safety. Flow chemistry minimizes the accumulation of potentially explosive azide intermediates, allows for precise control over reaction parameters (temperature, pressure, and time), and can lead to higher yields and purity. This would be particularly advantageous for the synthesis of this compound.
Enzymatic and Biocatalytic Methods: The development of biocatalytic routes using enzymes could offer a greener alternative to traditional chemical synthesis. Research into enzymes capable of mediating C-N bond formation could lead to highly selective and environmentally benign production methods.
Alternative Azide Sources: Exploration of new azidating agents that are more stable or offer different reactivity profiles could provide alternative synthetic pathways. This includes investigating novel reagents for the direct azidation of alcohols, potentially bypassing the need for pre-activating the hydroxyl group of a precursor like 1,4-butanediol (B3395766) monoacetate.
One-Pot Syntheses: Designing one-pot procedures that combine multiple synthetic steps without isolating intermediates can significantly improve efficiency. For instance, a one-pot conversion of 1,4-butanediol to this compound by sequential, selective acetylation and azidation would represent a significant process intensification.
Exploration of New Reactivity Modes and Catalytic Systems
The azide group is renowned for its participation in a variety of powerful chemical reactions. While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" is the most prominent, future research will delve into unlocking new reactivity and developing more advanced catalytic systems. sigmaaldrich.comacs.org
New Reactivity Modes:
Nitrene-Mediated Reactions: Thermal or photochemical activation of the azide group generates a highly reactive nitrene intermediate, which can undergo C-H insertion or amination reactions. rsc.orgnih.gov Harnessing this reactivity allows for direct functionalization of otherwise inert C-H bonds, opening pathways to complex nitrogen-containing heterocycles. rsc.org
Staudinger Ligation: Moving beyond its use as a simple reduction, the Staudinger reaction is being refined for robust bioconjugation. The reaction between specific electron-deficient azides and triarylphosphines can form exceptionally stable aza-ylides, providing an alternative to click chemistry for linking molecules in biological systems.
Radical Acceptor Chemistry: The azide group can act as a radical acceptor in tandem cyclization reactions, enabling the construction of complex nitrogen heterocycles under mild, photocatalytic conditions. rsc.org
Advanced Catalytic Systems: The development of novel catalysts is crucial for enhancing the scope, efficiency, and sustainability of azide-based transformations.
| Catalytic Metal | Reaction Type | Advantages & Research Focus |
| Iron | C-H Amination, Diazidation | Earth-abundant, low toxicity, biocompatible. Research focuses on designing new ligands to control reactivity and selectivity, enabling late-stage functionalization of complex molecules. rsc.orgchemrevlett.comresearchgate.netdergipark.org.tr |
| Copper | Azide-Alkyne Cycloaddition (CuAAC) | Well-established, but new research targets heterogeneous, single-atom, and photocatalytic systems to improve catalyst reusability, reduce copper contamination in biological applications, and enable spatiotemporal control. acs.orgoup.com |
| Palladium | Cross-Coupling, Diazidation | Versatile for forming C-N bonds, particularly in the azidation of allylic systems. Future work may involve developing more active catalysts for a broader range of substrates. chemrevlett.com |
| Ruthenium | Photocatalysis, Cycloadditions | Can access unique reactive states through visible-light photocatalysis, enabling novel transformations like the synthesis of complex aza-analogues. rsc.orgbeilstein-journals.org |
| Silver | Azide-Alkyne Cycloaddition (AgAAC) | Offers an alternative to copper catalysis, with studies focusing on deciphering the mechanistic role of mono- and dinuclear silver species to optimize reactivity, particularly in aqueous media. mdpi.com |
This table is interactive. Click on the headers to explore the data.
Integration into Advanced Material Platforms
The dual functionality of this compound makes it an ideal candidate for integration into advanced polymers and materials. The acetate group (or the corresponding alcohol after hydrolysis) can serve as a monomer unit for polymerization, while the azide group provides a reactive handle for subsequent modification or crosslinking.
Functional Polymers: this compound can be incorporated into polymer backbones, such as polyesters or polyurethanes. The resulting azide-functionalized polymers can then be modified using click chemistry to attach a wide array of molecules, including fluorescent dyes, bioactive peptides, or drug molecules, creating materials with tailored properties. sigmaaldrich.commdpi.com
Crosslinked Materials and Hydrogels: The azide group is a powerful tool for crosslinking. Upon thermal or UV activation, it forms a nitrene that can create covalent bonds between polymer chains. nih.govnih.gov This allows for the production of robust polymer networks, hydrogels for biomedical applications, or photoresists for microfabrication. nih.govnih.gov The reaction of a polymer containing this compound units with a multifunctional alkyne would be a prime example of creating a crosslinked material via click chemistry. google.com
Surface Modification: The azide group can be used to functionalize surfaces. Substrates can be coated with a polymer derived from this compound, and the azide groups can then be used to "click" on molecules that impart specific properties, such as biocompatibility, anti-fouling, or sensor capabilities.
Energetic Materials: Azide-containing polymers are a cornerstone of modern energetic materials, acting as binders and plasticizers in propellants and explosives due to the high energy released upon decomposition. nih.govgoogle.com While small molecules like this compound are precursors, the principles extend to the design of high-energy polymers derived from it.
Expansion of Applications in Emerging Fields of Chemical Biology Research
Bioorthogonal chemistry—reactions that can occur in living systems without interfering with native biochemical processes—is a field where azide-containing molecules excel. This compound serves as a valuable precursor for creating tools to probe and manipulate biological systems.
Proteolysis-Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit a target protein to an E3 ligase, leading to the protein's degradation. They consist of a ligand for the target, a ligand for the E3 ligase, and a linker. Azide-alkyne click chemistry is a key method for connecting these components. medchemexpress.comresearchgate.net Building blocks derived from this compound can be incorporated into linker synthesis, allowing for the rapid generation of PROTAC libraries to screen for potent and selective protein degraders. rsc.orgbiorxiv.org
Activity-Based Protein Profiling (ABPP): ABPP uses chemical probes to map the active sites of enzymes in complex proteomes. An ABPP probe typically has a reactive group to bind the enzyme and a reporter tag (like a fluorophore or biotin) for detection. The azide group of a this compound-derived probe allows for the "clicking" on of a reporter tag after the probe has labeled its target protein, a strategy known as two-step labeling.
Metabolic Labeling and Imaging: Cells can be fed precursor molecules containing azide groups, which are then incorporated into biomolecules like proteins, glycans, or lipids. These azide-labeled biomolecules can then be visualized in cells or isolated for analysis using azide-reactive probes, providing powerful insights into metabolic dynamics.
Photocontrolled Bioconjugation: Combining azide chemistry with photocatalysis allows for spatiotemporal control over bioconjugation. acs.org Light can be used to trigger the reaction of an azide-containing molecule at a specific time and location within a cell or tissue, enabling precise labeling and manipulation of biological targets. beilstein-journals.org
Synergistic Approaches Combining Synthetic, Analytical, and Computational Methodologies
The future of chemical research lies in the tight integration of synthesis, analysis, and computation. This synergy is particularly powerful for understanding and predicting the behavior of reactive molecules like this compound.
Computational Prediction of Reactivity: Quantum mechanical methods like Density Functional Theory (DFT) and the Molecular Electron Density Theory (MEDT) are increasingly used to model reaction mechanisms and predict outcomes. researchgate.netcuny.edunih.gov For azides, these tools can:
Calculate activation energies for different reaction pathways (e.g., cycloadditions, rearrangements), guiding the choice of experimental conditions. rsc.org
Predict regioselectivity, for instance, in azide-alkyne cycloadditions, explaining why a particular isomer is formed. researchgate.netrsc.org
Model the interaction of an azide with a catalyst, aiding in the design of more efficient and selective catalytic systems. mdpi.com
Advanced Analytical Characterization: As more complex molecules and materials are synthesized, advanced analytical techniques become critical. This includes multi-dimensional NMR spectroscopy for structural elucidation, mass spectrometry for tracking reaction intermediates, and various spectroscopic methods to probe the properties of new materials.
Integrated Workflow: The most powerful approach combines these disciplines in a feedback loop. For example, a computational model might predict that a new iron catalyst could enable a novel C-H amination reaction for an azide substrate. rsc.org This catalyst would then be synthesized and tested, with the reaction progress and product structure confirmed by advanced analytical methods. The experimental results would then be used to refine the computational model, leading to a deeper understanding and the ability to design even better systems. This integrated "predict-synthesize-analyze" cycle accelerates discovery and innovation in the chemistry of azides and their derivatives.
Q & A
Q. What are the standard synthetic routes for preparing 4-Azidobutanol 1-Acetate, and how can researchers validate the product's purity?
Methodological Answer: The synthesis typically involves two steps:
Azidation : Reacting 4-chlorobutanol with sodium azide (NaN₃) under controlled conditions (e.g., DMF solvent, 60–80°C) to yield 4-azidobutanol.
Acetylation : Treating 4-azidobutanol with acetic anhydride in the presence of a catalyst (e.g., pyridine) to form the acetate ester.
Validation :
- NMR Spectroscopy : Confirm esterification via the appearance of an acetyl proton peak (~2.1 ppm in ¹H NMR) and azide signals in the ³⁵Cl/³⁷Cl isotope pattern.
- HPLC-MS : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water) coupled with mass spectrometry to confirm molecular weight (MW = 157.16 g/mol) and purity (>95%) .
- IR Spectroscopy : Verify the azide group (N₃) via a characteristic absorbance band near 2100 cm⁻¹.
Q. What critical safety protocols must be followed when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Hazard Mitigation :
- H303/H313/H333 : Avoid ingestion, skin contact, and inhalation. Implement spill containment measures (e.g., absorbent pads).
- Thermal Stability : Store at 2–8°C in airtight containers away from heat sources, as azides can decompose explosively under high temperatures.
- Emergency Procedures : For eye exposure, rinse with water for 15 minutes and seek medical attention immediately .
Q. Which analytical techniques are most effective for characterizing this compound, and what parameters should be prioritized?
Methodological Answer:
| Technique | Key Parameters | Purpose |
|---|---|---|
| ¹H/¹³C NMR | Chemical shifts, coupling constants | Confirm structure and esterification |
| HPLC | Retention time, peak symmetry | Assess purity (>95%) and detect impurities |
| FT-IR | Absorbance at 2100 cm⁻¹ (N₃) | Identify functional groups |
| Mass Spectrometry | Molecular ion peak (m/z 157.16) | Verify molecular weight |
- Cross-Validation : Combine HPLC with diode-array detection (DAD) to correlate retention times with UV absorption profiles .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize azide decomposition during the synthesis of this compound?
Methodological Answer:
- Temperature Control : Maintain reaction temperatures below 80°C to prevent exothermic decomposition. Use jacketed reactors for precise thermal regulation.
- Solvent Selection : Replace polar aprotic solvents (e.g., DMF) with safer alternatives like acetone or THF to reduce side reactions.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance acetylation efficiency while minimizing residual azide instability.
- Real-Time Monitoring : Employ in-situ FT-IR to track azide consumption and adjust stoichiometry dynamically .
Q. What experimental approaches are recommended to assess the thermal and hydrolytic stability of this compound under varying pH conditions?
Methodological Answer:
Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (5°C/min) to identify decomposition thresholds.
Hydrolytic Stability :
- Prepare buffered solutions (pH 4–10) and incubate the compound at 25°C and 40°C.
- Monitor degradation via HPLC at intervals (0, 24, 48 hrs) to quantify remaining parent compound.
Kinetic Modeling : Use Arrhenius equations to predict shelf-life under accelerated conditions. Reference degradation products (e.g., 4-azidobutanol) via LC-MS .
Q. How should researchers resolve contradictions in spectral data when impurities are detected in this compound batches?
Methodological Answer:
- Root-Cause Analysis :
- Impurity Profiling : Use preparative HPLC to isolate impurities and characterize them via high-resolution MS and 2D NMR.
- Process Retrospective : Audit synthesis steps (e.g., excess reagent ratios, incomplete azidation) to identify contamination sources.
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to correlate impurity levels with reaction variables (temperature, solvent purity) .
Q. What methodologies are suitable for studying the reactivity of this compound in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions?
Methodological Answer:
- Click Chemistry Optimization :
- Catalyst System : Test Cu(I) sources (e.g., CuBr with TBTA ligand) to enhance reaction rates and regioselectivity.
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor triazole formation in real-time.
- Product Analysis : Characterize cycloadducts via ¹H NMR (triazole proton at ~7.5 ppm) and MALDI-TOF MS .
Q. How can researchers design a robust protocol for quantifying trace levels of this compound in complex biological matrices?
Methodological Answer:
Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from proteins/lipids.
LC-MS/MS Optimization :
- Column : Hypersil Gold C18 (2.1 × 100 mm, 1.9 µm).
- Ionization : ESI+ mode with MRM transitions (m/z 157.16 → 99.1 for quantification).
Validation : Assess linearity (0.1–100 ng/mL), LOQ (0.05 ng/mL), and matrix effects using spike-recovery experiments in plasma/urine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
